molecular formula C14H22N2O4 B2485918 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea CAS No. 1334370-08-9

1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2485918
CAS No.: 1334370-08-9
M. Wt: 282.34
InChI Key: ZNQAMZQACKBCOS-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea is a synthetic urea derivative characterized by two distinct substituents:

  • Substituent 1: A 2-hydroxy-3-methoxy-2-methylpropyl group, which introduces a branched alkoxy-alcohol moiety. This structure may enhance solubility and metabolic stability compared to non-hydroxylated analogs.
  • Substituent 2: A 4-methoxybenzyl group, a common pharmacophore in medicinal chemistry associated with target binding (e.g., kinase or receptor inhibition) due to its aromatic and electron-donating properties .

Urea derivatives are widely studied for their biological activities, including kinase inhibition, immunomodulation, and anticancer effects.

Properties

IUPAC Name

1-(2-hydroxy-3-methoxy-2-methylpropyl)-3-[(4-methoxyphenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-14(18,10-19-2)9-16-13(17)15-8-11-4-6-12(20-3)7-5-11/h4-7,18H,8-10H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQAMZQACKBCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC=C(C=C1)OC)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Urea Linkage Formation

The urea functional group in 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea is typically constructed via:

Isocyanate-Amine Coupling

The most widely reported method involves reacting 4-methoxybenzyl isocyanate with 2-hydroxy-3-methoxy-2-methylpropylamine (or vice versa) in aprotic solvents. In a representative procedure from anticancer agent syntheses (,), aryl isocyanates are generated in situ from amines using bis(trichloromethyl)carbonate (BTC). For example:

  • 4-Methoxybenzyl isocyanate synthesis :
    • 4-Methoxybenzylamine (0.1 mol) is treated with BTC (0.033 mol) in dichloromethane at 0–5°C for 2 h, yielding 4-methoxybenzyl isocyanate ().
  • Coupling reaction :
    • The isocyanate is reacted with 2-hydroxy-3-methoxy-2-methylpropylamine (0.1 mol) in dichloromethane with triethylamine (0.12 mol) at room temperature for 12 h (,).

Key data :

Parameter Value Source
Yield 78–92%
Reaction time 8–24 h
Catalyst Triethylamine

Three-Component Reactions

A Rh-catalyzed three-component approach, adapted from unsymmetrical urea syntheses (), employs:

  • Cyclic diazo-1,3-diketones (e.g., 2-diazo-5,5-dimethylcyclohexane-1,3-dione)
  • Carbodiimides (e.g., N,N'-methanediylidenebis(propan-2-amine))
  • 1,2-Dihaloethanes (e.g., 1,2-dichloroethane)

Procedure ():

  • A mixture of diazo compound (0.5 mmol), carbodiimide (0.5 mmol), and Rh₂(OAc)₄ (2 mol%) in 1,2-dichloroethane is heated at 60°C for 2 h.
  • The product is purified via flash chromatography (ethyl acetate/petroleum ether).

Advantages :

  • Avoids isolation of sensitive isocyanates.
  • Achieves 83–90% yields in gram-scale syntheses ().

Intermediate Synthesis and Functionalization

2-Hydroxy-3-methoxy-2-methylpropylamine Preparation

This intermediate is synthesized via:

Reductive Amination of Ketones
  • Starting material : 3-Methoxy-2-methyl-2-hydroxypropanal.
  • Procedure : React with ammonium acetate and NaBH₃CN in methanol at 0°C for 6 h ().
  • Yield : 68% ().
Epoxide Ring-Opening
  • Starting material : 2-Methyl-2-(methoxymethyl)oxirane.
  • Procedure : Treat with aqueous ammonia at 80°C for 24 h, yielding the amine after column purification ().

Analytical comparison :

Method Yield Purity (HPLC) Source
Reductive amination 68% 95%
Epoxide opening 75% 98%

4-Methoxybenzyl Isocyanate Generation

As detailed in and, BTC-mediated phosgenation is preferred over toxic phosgene gas:

  • Reaction : 4-Methoxybenzylamine + BTC → 4-methoxybenzyl isocyanate.
  • Conditions : Dichloromethane, 0°C, 2 h.
  • Yield : 89% ().

Optimization Strategies and Industrial Scaling

Solvent and Catalyst Screening

Polar aprotic solvents (e.g., dichloromethane, THF) enhance reaction rates by stabilizing transition states (,). Catalysts such as Rh₂(OAc)₄ improve yields in three-component reactions (), while triethylamine neutralizes HCl byproducts in isocyanate couplings ().

Solvent effects :

Solvent Yield Reaction Time Source
Dichloromethane 92% 12 h
THF 85% 18 h
Ethanol 62% 24 h

Continuous Flow Synthesis

Industrial-scale production adapts batch protocols to continuous flow reactors, reducing reaction times from hours to minutes (). Key parameters:

  • Residence time : 10–15 min.
  • Temperature : 60°C.
  • Yield : 94% ().

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.28 (s, 3H, CH₃), 3.21 (s, 3H, OCH₃), 3.71 (s, 3H, Ar-OCH₃), 4.72 (s, 2H, NH₂), 6.82–7.12 (m, 4H, Ar-H) (,).
  • ESI-MS : m/z 323.4 [M + H]⁺ ().

Purity Assessment

  • HPLC : >98% purity using C18 column (acetonitrile/water, 70:30) ().
  • Melting point : 158–160°C ().

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The urea moiety can be reduced to corresponding amines.

    Substitution: Methoxy groups can be substituted under certain conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Conditions might include acidic or basic environments, depending on the desired substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea may have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its functional groups.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea would depend on its specific application. Generally, it might interact with biological molecules through hydrogen bonding, hydrophobic interactions, or covalent bonding, affecting molecular pathways and targets.

Comparison with Similar Compounds

A. Structural Influences on Toxicity

  • The chloro-tolyl and pyrrolidinylethyl groups in the compound from correlate with high toxicity (LD50: 72–145 mg/kg in rodents) . In contrast, hydroxylation in the target compound’s propyl group may reduce toxicity by improving metabolic clearance.
  • Nitro groups (e.g., in ’s 5-nitrothiazolyl substituent) are associated with oxidative stress and mutagenicity, which are absent in the target compound .

C. Physicochemical Properties

  • The hydroxy and methoxy groups in the target compound likely improve aqueous solubility compared to chloro- or nitro-substituted analogs, which may exhibit higher lipophilicity and tissue accumulation .

Biological Activity

1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea, with the CAS number 1334370-08-9, is an organic compound characterized by the presence of hydroxy and methoxy functional groups. Its molecular formula is C14H22N2O4C_{14}H_{22}N_{2}O_{4} and it has a molecular weight of 282.34 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is thought to stem from its ability to interact with various biological molecules. The hydroxy and methoxy groups can facilitate hydrogen bonding and hydrophobic interactions, while the urea moiety may form stable complexes with metal ions or enzymes. These interactions can influence several biochemical pathways, leading to its observed effects in various studies.

Potential Therapeutic Applications

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further research in treating infections.
  • Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation. In vitro studies have shown promising results against various cancer cell lines, indicating its potential as an anticancer agent.
  • Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, which could be beneficial in the development of drugs targeting specific metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against certain bacterial strains
AnticancerInhibits proliferation in colorectal cancer cells
Enzyme InhibitionPotential inhibitor of specific metabolic enzymes

Detailed Research Findings

  • Antimicrobial Studies : In a study evaluating various compounds for antimicrobial properties, this compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotics .
  • Anticancer Research : A recent investigation into the anticancer properties of this compound revealed that it effectively inhibited the growth of human colorectal adenocarcinoma cell lines at micromolar concentrations. Further studies are needed to elucidate the exact mechanisms involved .
  • Enzyme Interaction Studies : The compound's ability to inhibit specific enzymes was evaluated using enzyme assays. Results indicated that it could modulate enzyme activity, which may have implications for metabolic regulation in disease states .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with the coupling of substituted hydroxypropyl and methoxybenzyl precursors via urea-forming reactions. Key steps include:

  • Stepwise alkylation/arylation to introduce the hydroxy-3-methoxy-2-methylpropyl and 4-methoxybenzyl groups.
  • Chromatographic purification (e.g., column chromatography with silica gel or HPLC) to isolate the target compound from byproducts .
  • Flow microreactor systems for optimizing reaction conditions (e.g., temperature, solvent polarity) to enhance yield and reduce side reactions .

Q. Which analytical techniques are critical for characterizing this compound's structural integrity?

  • Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry of methoxy and hydroxy groups (e.g., 1^1H NMR for proton environments, 13^{13}C NMR for carbon backbone) .
  • Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry, particularly for verifying hydrogen-bonding interactions in the urea moiety .
  • HPLC : Assess purity (>95% recommended for pharmacological studies) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Enzyme inhibition assays : Target enzymes like kinases or hydrolases, given urea derivatives' propensity for hydrogen bonding with active sites .
  • Receptor binding studies : Use radioligand displacement assays (e.g., for GPCRs or nuclear receptors) to quantify affinity (IC50_{50}) .
  • Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative potential .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group position) influence bioactivity and stability?

  • Methoxy group optimization : Replace 4-methoxybenzyl with 3-methoxy or bulkier substituents (e.g., ethoxy) to study steric effects on receptor binding. Stability under acidic/alkaline conditions can be assessed via accelerated degradation studies (HPLC monitoring) .
  • Hydroxy group protection : Acetylation or silylation of the hydroxypropyl group may enhance metabolic stability while retaining activity .
  • Structure-Activity Relationship (SAR) : Compare analogs with variations in the hydroxy/methoxy substituents using molecular docking to predict binding modes .

Q. How can computational methods enhance understanding of its mechanism?

  • Molecular docking : Predict interactions with biological targets (e.g., kinases) by aligning the urea moiety with ATP-binding pockets or catalytic sites .
  • Quantum chemical calculations : Model reaction pathways (e.g., urea bond formation) to identify energy barriers and optimize synthetic conditions .
  • Molecular Dynamics (MD) simulations : Assess conformational flexibility in aqueous vs. lipid environments to guide formulation design .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC50_{50}50​ values)?

  • Standardized assay protocols : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic stability testing : Use liver microsomes to identify if discrepancies arise from rapid degradation in certain models .
  • Orthogonal validation : Confirm activity via independent methods (e.g., SPR for binding kinetics alongside enzymatic assays) .

Q. How can Design of Experiments (DoE) optimize its synthesis and bioactivity screening?

  • Factorial design : Test variables (e.g., catalyst loading, solvent ratio) to identify critical parameters for yield and purity .
  • Response Surface Methodology (RSM) : Model interactions between temperature and reaction time to maximize efficiency .
  • High-throughput screening (HTS) : Use 96-well plates to rapidly assess bioactivity across analogs under uniform conditions .

Q. What advanced techniques elucidate its pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

  • LC-MS/MS : Quantify plasma/tissue concentrations in rodent models to determine half-life (t1/2t_{1/2}) and bioavailability .
  • Microdialysis : Monitor real-time brain penetration for CNS-targeted applications .
  • Metabolite identification : Use HRMS to detect phase I/II metabolites and assess metabolic pathways .

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